molecular formula C23H22N4O2S B7736195 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B7736195
M. Wt: 418.5 g/mol
InChI Key: XXUSBFSNIUNWRF-UHFFFAOYSA-N
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Description

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, where a thiol derivative reacts with the pyrimidine intermediate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a coupling reaction between the pyrimidine-thiol intermediate and 2,4-dimethylphenylpropanoic acid using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and sulfanyl groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4’-methylbiphenyl: Shares the cyano and methylphenyl groups but lacks the pyrimidine and sulfanyl components.

    4-Oxo-1H-pyrimidine derivatives: Similar core structure but may lack the cyano and sulfanyl groups.

Uniqueness

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both cyano and sulfanyl groups in conjunction with the pyrimidine ring sets it apart from other compounds with similar core structures.

Properties

IUPAC Name

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-13-5-8-17(9-6-13)20-18(12-24)22(29)27-23(26-20)30-16(4)21(28)25-19-10-7-14(2)11-15(19)3/h5-11,16H,1-4H3,(H,25,28)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUSBFSNIUNWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC(C)C(=O)NC3=C(C=C(C=C3)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC(C)C(=O)NC3=C(C=C(C=C3)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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